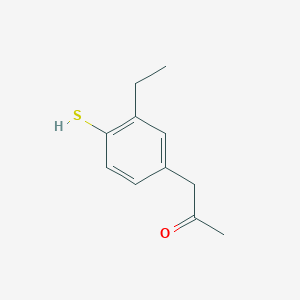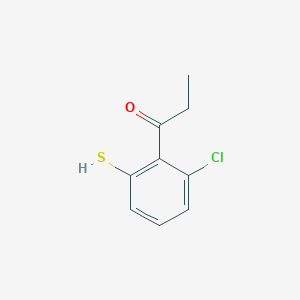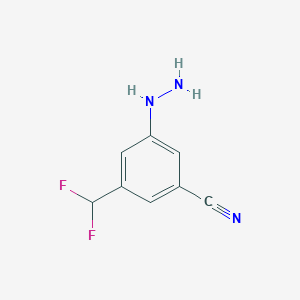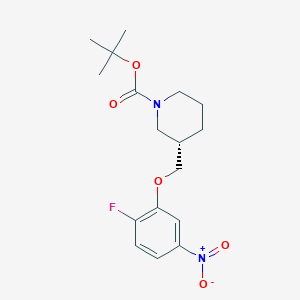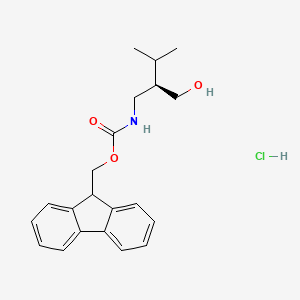
Fmoc-(r)-2-(aminomethyl)-3-methylbutan-1-ol hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride is a compound that belongs to the family of Fmoc-protected amino alcohols. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a common protecting group used in peptide synthesis. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride typically involves the protection of the amine group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new amide or ester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Sodium carbonate (Na2CO3), triethylamine (TEA).
Solvents: Dichloromethane (DCM), methanol (MeOH).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new amide or ester derivatives.
科学研究应用
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules due to its stability and ease of removal.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride involves the protection of the amine group with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of the amine group under mild conditions. The Fmoc group is typically removed using a base such as piperidine, which cleaves the Fmoc group and regenerates the free amine .
相似化合物的比较
Similar Compounds
Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used in peptide synthesis.
Boc-protected amino acids: These compounds use the t-butyloxycarbonyl (Boc) group as a protecting group instead of the Fmoc group.
Uniqueness
Fmoc-®-2-(aminomethyl)-3-methylbutan-1-ol hydrochloride is unique due to its specific structure, which includes a chiral center and a hydroxyl group. This makes it particularly useful in the synthesis of complex peptides and other molecules where stereochemistry and functional group compatibility are important .
属性
分子式 |
C21H26ClNO3 |
|---|---|
分子量 |
375.9 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-methylbutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-14(2)15(12-23)11-22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24);1H/t15-;/m1./s1 |
InChI 键 |
UMLLUMNNWDBATE-XFULWGLBSA-N |
手性 SMILES |
CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
规范 SMILES |
CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


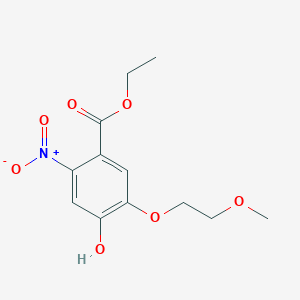
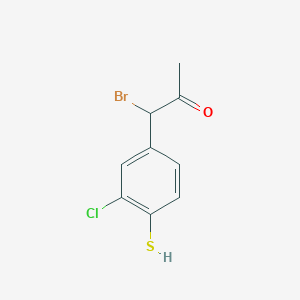


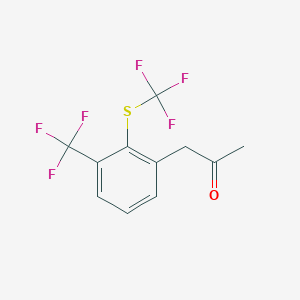
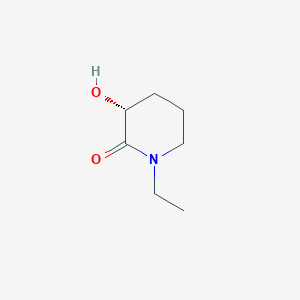
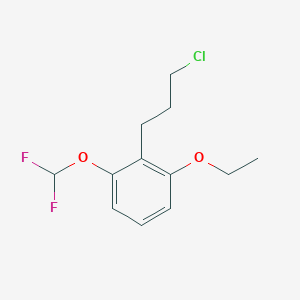
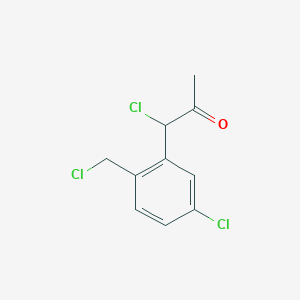
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
